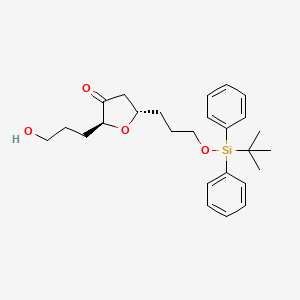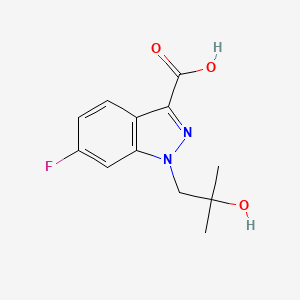
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy-methylpropyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted benzenes. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine hydrate can yield 6-fluoroindazole.
Introduction of the Hydroxy-Methylpropyl Group: The hydroxy-methylpropyl group can be introduced via alkylation reactions. For example, the reaction of 6-fluoroindazole with 2-bromo-2-methylpropanol under basic conditions can yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets. The hydroxy-methylpropyl group and carboxylic acid moiety can also contribute to its overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroindazole: Lacks the hydroxy-methylpropyl and carboxylic acid groups.
1-(2-Hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
6-Fluoro-1H-indazole-3-carboxylic acid: Lacks the hydroxy-methylpropyl group.
Uniqueness
6-Fluoro-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is unique due to the combination of the fluorine atom, hydroxy-methylpropyl group, and carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13FN2O3 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
6-fluoro-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,18)6-15-9-5-7(13)3-4-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
Clé InChI |
MJYQDMDHXGEQKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C2=C(C=CC(=C2)F)C(=N1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


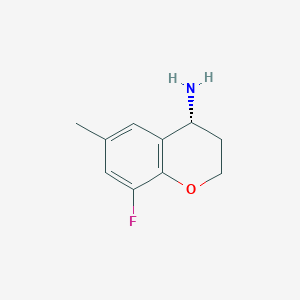
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
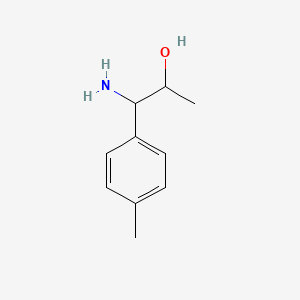
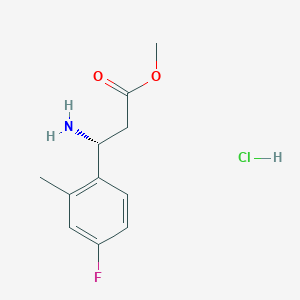
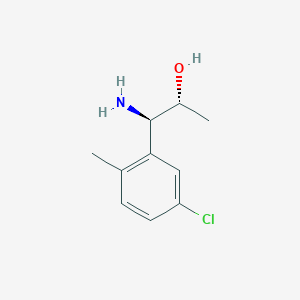
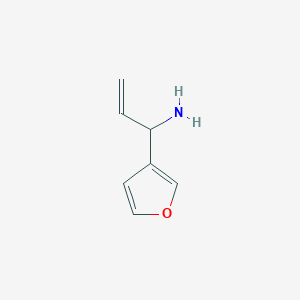

![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
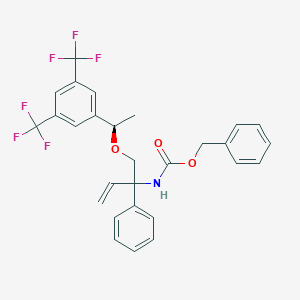
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
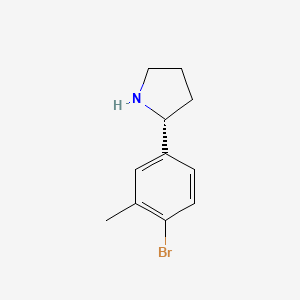
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
